molecular formula C23H22S B14675910 2,4,6-Triphenylthiane CAS No. 27763-14-0

2,4,6-Triphenylthiane

Cat. No.: B14675910
CAS No.: 27763-14-0
M. Wt: 330.5 g/mol
InChI Key: RKKJNHOJOAJSIA-UHFFFAOYSA-N
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Description

2,4,6-Triphenylthiane is an organic compound characterized by a thiane ring substituted with three phenyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenylthiane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of triphenylmethanol with sulfur sources under acidic conditions to form the thiane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenylthiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced thiol forms.

Scientific Research Applications

2,4,6-Triphenylthiane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,6-Triphenylthiane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and the thiane ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyridine: Similar in structure but contains a pyridine ring instead of a thiane ring.

    2,4,6-Triphenylphosphinine: Contains a phosphinine ring, offering different reactivity and applications.

    2,4,6-Tri-tert-butylphenol: Features tert-butyl groups instead of phenyl groups, leading to different chemical properties.

Uniqueness

2,4,6-Triphenylthiane is unique due to its thiane ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of phenyl groups enhances its stability and allows for diverse chemical modifications.

Properties

CAS No.

27763-14-0

Molecular Formula

C23H22S

Molecular Weight

330.5 g/mol

IUPAC Name

2,4,6-triphenylthiane

InChI

InChI=1S/C23H22S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2

InChI Key

RKKJNHOJOAJSIA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(SC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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